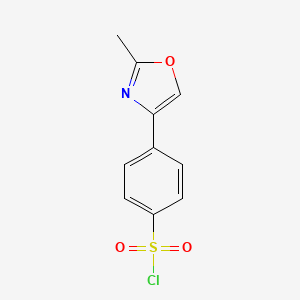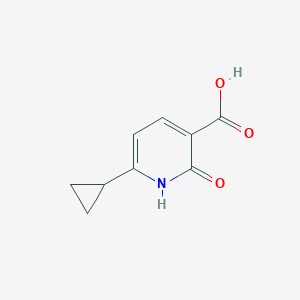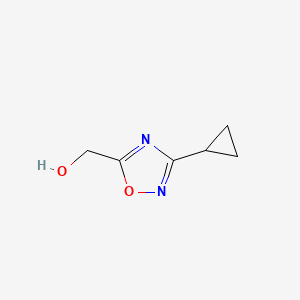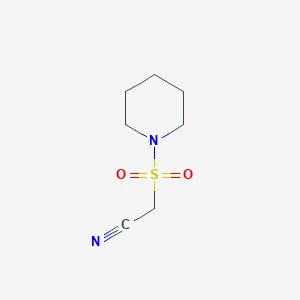
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride
Descripción general
Descripción
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 293306-72-6 . It has a molecular weight of 257.7 and its IUPAC name is 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid leading to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNO3S/c1-7-12-6-10(15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, cyclodehydration, and sulfochlorination . These reactions are part of the process to obtain the antiglaucomatous drug candidate oxazopt .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The country of origin is KZ .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound has shown potential as an isoform-selective inhibitor of human carbonic anhydrase II . This enzyme plays a significant role in various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and certain cancers . The compound’s selectivity could lead to the development of drugs with fewer side effects and improved efficacy.
Antibacterial Applications
Research indicates that 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride derivatives can potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . This synergistic effect could be crucial in addressing the growing concern of drug-resistant pathogens.
Oncology
In the field of oncology, the compound’s derivatives have been explored for their potential to inhibit enzymes that are overexpressed in tumor cells . This could lead to targeted cancer therapies that are more specific to cancerous cells, minimizing damage to healthy tissues.
Analytical Chemistry
As a reagent, 4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride could be used in analytical chemistry for the synthesis of more complex molecules . Its reactive sulfonyl chloride group makes it a valuable starting material for various synthetic pathways.
Biochemistry
In biochemistry, the compound serves as a building block for creating selective inhibitors that can differentiate between enzyme isoforms . This specificity is crucial for studying enzyme functions and designing biochemical assays.
Environmental Science
While direct applications in environmental science are not explicitly documented, the compound’s role in synthesizing biologically active molecules suggests potential uses in developing environmentally friendly pesticides or studying environmental pollutants .
Industrial Applications
Industrially, this compound can be supplied in bulk and may serve as an intermediate in the synthesis of materials that require specific sulfonyl chloride functionalities . Its properties could be harnessed in the production of polymers, dyes, or other industrial chemicals.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSZYMHIXLWICC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride | |
CAS RN |
1086376-81-9 | |
| Record name | 4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)
![3-(5,7-Dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1517432.png)
![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)



